molecular formula C21H19N3S B2963893 (Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374597-51-0

(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B2963893
CAS RN: 374597-51-0
M. Wt: 345.46
InChI Key: SRHZXAPBZZALBM-AQTBWJFISA-N
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Description

(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2005 by researchers at the University of California, San Francisco, who were studying the role of Rho GTPases in cancer cell migration and invasion. Since then, IPA-3 has been used in a variety of studies to investigate its effects on cellular processes and signaling pathways.

Scientific Research Applications

Optical Materials and Devices

Acrylonitrile derivatives have been explored for their potential in enhancing nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations have shown significant nonlinearity arising from a two-photon absorption process. This indicates their usefulness in photonic or optoelectronic devices (Anandan et al., 2018).

Chemosensors for Metal Ions

Certain acrylonitrile derivatives have been identified as effective chemosensors for metal ions such as mercury(II), offering rapid detection with the naked eye. This application is critical for environmental monitoring and public health, given mercury's toxicity and the need for its detection in various matrices (Pan et al., 2015).

Anticancer Research

Acrylonitrile compounds substituted with heterocycles like triazoles or benzimidazoles have shown promising in vitro cytotoxic potency against various human cancer cell lines. These studies provide a foundation for developing novel anticancer agents, highlighting the importance of structure-activity relationships (SAR) in drug discovery (Sa̧czewski et al., 2004).

Molecular Packing and Intermolecular Interactions

Research on polymorphs of acrylonitrile derivatives has shed light on the crucial role of molecular packing and intermolecular interactions in determining their solid-state properties. These findings are relevant for the development of materials with tailored optical properties, contributing to advancements in material science (Percino et al., 2014).

Catalytic Asymmetric Synthesis

Studies have also focused on the catalytic asymmetric conjugate addition of isocyanoacetate to acrylonitrile derivatives, demonstrating the potential for synthesizing functionalized imines with high enantiomeric excess. This research is significant for organic synthesis, offering pathways to chiral molecules that are valuable in pharmaceuticals and agrochemicals (Del Fiandra et al., 2016).

properties

IUPAC Name

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15(2)16-8-10-19(11-9-16)23-13-18(12-22)21-24-20(14-25-21)17-6-4-3-5-7-17/h3-11,13-15,23H,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZXAPBZZALBM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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